3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Description

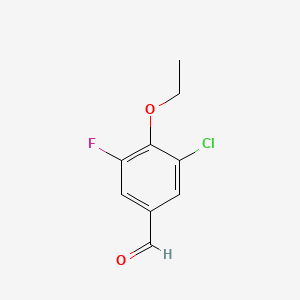

3-Chloro-4-ethoxy-5-fluorobenzaldehyde (CAS: N/A; referenced as H32761 in commercial catalogs) is a substituted benzaldehyde derivative featuring chloro (Cl), ethoxy (OCH₂CH₃), and fluoro (F) groups at the 3-, 4-, and 5-positions of the aromatic ring, respectively . This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its aldehyde functional group (-CHO) enables diverse reactivity, including nucleophilic additions and condensations, making it valuable for constructing heterocycles or carbon-carbon bonds. Commercial availability is confirmed at 97% purity in quantities up to 5g .

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMVCTKZAPAVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with ethyl alcohol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the desired purity and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: 3-Chloro-4-ethoxy-5-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield the corresponding alcohol.

Substitution: The chloro, ethoxy, and fluoro groups can participate in various substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 3-chloro-4-ethoxy-5-fluorobenzoic acid.

Reduction: Formation of 3-chloro-4-ethoxy-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Chloro-4-ethoxy-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of its functional groups. The chloro, ethoxy, and fluoro substituents influence its reactivity and interaction with other molecules. Detailed studies on its molecular targets and pathways are limited, but its structure suggests potential interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The electronic and steric effects of substituents significantly influence reactivity and physicochemical properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Functional Group | Key Substituents |

|---|---|---|---|---|---|

| 3-Chloro-4-ethoxy-5-fluorobenzaldehyde | N/A | C₉H₈ClFO₂ | 218.61 | Aldehyde | 3-Cl, 4-OCH₂CH₃, 5-F |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | Aldehyde | 3-Cl |

| 3-Chloro-4-ethoxy-5-fluorobenzonitrile | 1017778-99-2 | C₉H₇ClFNO | 199.61 | Nitrile | 3-Cl, 4-OCH₂CH₃, 5-F |

| 3-Chloro-4-ethoxy-5-fluorobenzoic acid | 1017778-72-1 | C₉H₈ClFO₃ | 234.61 | Carboxylic acid | 3-Cl, 4-OCH₂CH₃, 5-F |

| Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate | 1202577-52-3 | C₁₈H₁₇Cl₂FO₄ | 401.23 | Ester | 3-Cl, 4-OCH₂CH₃, 5-F, benzyloxy |

Key Findings :

Electronic Effects: The aldehyde in this compound is more electrophilic than the nitrile in its benzonitrile analogue (C≡N vs. C=O), favoring nucleophilic attack in reactions like Grignard additions .

Steric Considerations :

- The ethoxy group introduces steric hindrance, reducing reaction rates in crowded environments compared to simpler analogues like 3-Chlorobenzaldehyde .

Functional Group Reactivity :

- Carboxylic acid derivatives (e.g., 3-Chloro-4-ethoxy-5-fluorobenzoic acid) exhibit hydrogen-bonding capability and salt formation, unlike the aldehyde, making them suitable for coordination chemistry or pH-dependent applications .

- Ester derivatives (e.g., Ethyl 3-chloro-4-...-benzoate) offer hydrolytic stability under neutral conditions but can be cleaved under acidic/basic conditions, enabling controlled release in prodrug designs .

Biological Activity

3-Chloro-4-ethoxy-5-fluorobenzaldehyde (C10H10ClF O) is an organic compound notable for its diverse biological activities and potential applications in pharmaceuticals. This compound features a unique structure with a chlorine atom at the meta position, an ethoxy group at the para position, and a fluorine atom at the ortho position, which significantly influences its reactivity and biological interactions.

The compound's aldehyde group is highly reactive, allowing it to participate in various biochemical reactions. The primary mechanisms through which this compound exerts its biological effects include:

- Formation of Schiff Bases : The reactive aldehyde group can condense with primary amines to form Schiff bases, which are important in various biological processes.

- Enzyme Interactions : It can interact with enzymes and proteins, leading to covalent modifications that may alter their activity. This interaction can influence cellular metabolism and signaling pathways.

- Oxidative Stress Modulation : The compound has been shown to modulate oxidative stress responses by influencing the levels of reactive oxygen species (ROS), which are critical in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A comparative study on similar compounds demonstrated that:

| Compound | Activity against C. albicans | Activity against E. coli | Activity against MRSA |

|---|---|---|---|

| Compound 1 | Medium | Medium | None |

| Compound 2 | Medium | Medium | Moderate |

| This compound | High | High | Moderate |

This table summarizes findings from various biological assays, indicating that the presence of halogen substituents enhances antimicrobial activity against common pathogens .

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact molecular targets are still under investigation, but it is believed that the compound may inhibit key enzymes involved in cancer cell metabolism.

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various halogenated benzaldehydes highlighted that this compound showed superior activity against Candida albicans and Escherichia coli, compared to its analogs. The study concluded that the combination of chloro and fluoro groups significantly enhances biological activity .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound affects cellular signaling pathways. It was found to modulate gene expression related to oxidative stress response, indicating its potential role as a therapeutic agent in conditions characterized by oxidative damage.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via sequential functionalization of a benzaldehyde precursor. A typical approach involves:

Electrophilic substitution : Introduce chlorine and fluorine groups at positions 3 and 5, respectively, using directed ortho-metallation or halogenation reagents (e.g., NCS for chlorination, Selectfluor® for fluorination).

Etherification : Introduce the ethoxy group at position 4 via Williamson ether synthesis using ethyl bromide and a base (e.g., K₂CO₃) under reflux .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >97% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point (mp 28–30°C observed in analogs) .

Q. How should researchers characterize the structural and physical properties of this compound?

Methodological Answer: Use a combination of techniques:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, ethoxy group splitting patterns).

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ at m/z 218.01).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point and assess thermal stability.

- Elemental analysis : Validate C, H, Cl, F percentages against theoretical values. Cross-reference with spectral databases (e.g., PubChem) to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing Cl and F groups at positions 3 and 5 activate the aldehyde toward nucleophilic attack, while the ethoxy group at position 4 exerts a competing electron-donating resonance effect. To study this:

Kinetic experiments : Compare reaction rates with Grignard reagents (e.g., MeMgBr) in THF under controlled conditions.

Computational modeling : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots.

Substituent variation : Synthesize analogs (e.g., replacing Cl with Br) to isolate electronic contributions. Publish contradictions in reactivity trends with mechanistic rationale .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across literature sources?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigate this by:

Reproducing synthesis : Follow documented protocols exactly, noting solvent grades and crystallization conditions.

Collaborative validation : Share samples with independent labs for parallel characterization (e.g., XRD for crystal structure analysis).

Meta-analysis : Compile data from peer-reviewed journals (avoiding vendor catalogs) to establish consensus values. For example, mp ranges from 28–30°C in fluorinated analogs vs. 46–49°C in chloro-fluoro isomers .

Q. What strategies are effective for modifying this compound into pharmacologically relevant derivatives?

Methodological Answer: Target modifications include:

- Reductive amination : Convert the aldehyde to an amine using NH₃/NaBH₃CN for bioactive amine derivatives.

- Schiff base formation : React with hydrazines to generate hydrazones for antimicrobial screening.

- Cross-coupling : Use Suzuki-Miyaura coupling (Pd catalysis) to introduce aryl groups at position 2 for kinase inhibitor studies.

Validate bioactivity via in vitro assays (e.g., enzyme inhibition) and ADMET profiling .

Key Considerations for Researchers

- Avoid vendor-reported data : Prioritize peer-reviewed journals over catalogs for physical properties.

- Cross-validate synthetic steps : Replicate reactions with alternative reagents (e.g., Cl sources) to ensure reproducibility .

- Leverage computational tools : Predict reactivity and stability trends to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.